(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

EGFR inhibition Breast cancer Quinoline-piperazine hybrids

Researchers developing SAR around quinoline-piperazine EGFR inhibitors often face inconsistent target engagement from suboptimal 6-position analogs. This compound is the definitive 6-chloro reference ligand, providing superior potency and a characterized binding mode. · EGFR-TK inhibition: 87.5% with MCF-7 IC50 of 4.7 µM. · Selectivity index of 8.3 vs MCF-10A normal cells, outperforming fluoro/methoxy analogs. · Validated docking pose (Glide score -9.2 kcal/mol in PDB 1M17) for pharmacophore modeling.

Molecular Formula C15H16ClN3O4S
Molecular Weight 369.8 g/mol
Cat. No. B14934042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Molecular FormulaC15H16ClN3O4S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)
InChIKeyXDAKQGQLESBQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-Piperazine Hybrid for Targeted EGFR Research


This compound is a synthetic 4-hydroxyquinoline derivative bearing a 6-chloro substituent and a 3-carbonyl-linked 4-(methylsulfonyl)piperazine moiety. It belongs to an emerging class of quinoline-piperazine hybrids under investigation for anticancer applications, notably through epidermal growth factor receptor (EGFR) inhibition [1]. Structurally, it is characterized by a dual hydrogen-bond donor/acceptor profile at the 4-hydroxy position, a halogen substituent at C6 that modulates electronic and steric properties, and a terminal methylsulfonyl group that influences solubility and target engagement [2].

EGFR kinase domain inhibition studies via dual H-bond donor/acceptor profile
6-Chloro substituent enables unique halogen-bond probing in hinge region
Methylsulfonyl group supports solubility for biochemical and cell-based assays

Why 6-Chloro Substitution Cannot Be Generically Replaced


Quinoline-piperazine methanones are not functionally interchangeable. The 6-chloro substituent on the quinoline ring critically differentiates this compound from its 6-fluoro, 6-methoxy, and 8-trifluoromethoxy analogs. Halogen identity at C6 alters the electron density of the quinoline core, modulating both the pKa of the 4-hydroxy group and the π-stacking interactions with kinase hinge regions [1]. In EGFR-targeted series, the 6-chloro derivative exhibits a distinct docking pose compared to the 6-fluoro variant, driven by chlorine's larger van der Waals radius and unique halogen-bonding potential with the ATP-binding pocket [1]. Generic substitution with a 6-fluoro or 6-methoxy analog would therefore risk loss of target engagement and altered selectivity profiles, compromising experimental reproducibility in structure-activity relationship (SAR) campaigns.

! 6-Fluoro or 6-methoxy substitution alters quinoline electron density and pKa, potentially shifting hinge-region interactions
! Chlorine’s larger van der Waals radius enables a specific halogen-bond with Met769 backbone, not replicated by fluoro/methoxy
! Altered selectivity profiles may compromise SAR reproducibility across analog series

Quantitative Differentiation Evidence


EGFR Kinase Inhibition in MCF-7 Breast Cancer Cells

In a focused library of quinoline-piperazine derivatives, the 6-chloro-substituted compound (designated 8i in the series) demonstrated superior EGFR-TK inhibitory activity. Compound 8i, structurally corresponding to (6-chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, achieved 87.5% inhibition of EGFR-TK enzyme at 10 µM, outperforming the 6-fluoro analog (72.3% inhibition) and the 6-methoxy analog (68.1% inhibition) under identical assay conditions [1].

EGFR-TK Inhibition
Head-to-head
87.5% inhibition at 10 µM (vs 72.3% 6-F, 68.1% 6-OMe)
Reported higher target engagement in recombinant kinase assay
ADP-Glo luminescence; human EGFR; single-study data
EGFR inhibition Breast cancer Quinoline-piperazine hybrids

Molecular Docking Score at EGFR ATP-Binding Site

Computational analysis revealed that the 6-chloro derivative (compound 8i) achieved a Glide docking score of -9.2 kcal/mol and an MM/GBSA binding free energy of -52.4 kcal/mol at the EGFR ATP-binding site (PDB: 1M17). This represented a 1.1 kcal/mol improvement in docking score over the 6-fluoro analog (-8.1 kcal/mol) and a 6.8 kcal/mol more favorable MM/GBSA energy compared to the 6-methoxy analog (-45.6 kcal/mol) [1]. The enhanced binding was attributed to a halogen-bond interaction between the 6-chloro substituent and the backbone carbonyl of Met769 in the hinge region, a contact not observed with the fluoro or methoxy congeners.

Glide Docking
Head-to-head
-9.2 kcal/mol (vs -8.1 6-F, -7.8 6-OMe)
More favorable computed binding at EGFR ATP site
PDB 1M17; MM/GBSA -52.4 kcal/mol; OPLS4
Molecular docking MM/GBSA EGFR

Antiproliferative Activity Against MCF-7 Cells

Compound 8i exhibited an IC50 of 4.7 µM against MCF-7 human breast adenocarcinoma cells after 48-hour exposure. This represents a 2.3-fold potency improvement over the 6-methoxy analog (IC50 = 10.8 µM) and a 1.7-fold improvement over the 6-fluoro analog (IC50 = 8.1 µM) [1]. The 6-chloro derivative also showed a favorable selectivity index of 8.3 versus MCF-10A normal breast epithelial cells (IC50 = 39.0 µM), compared to selectivity indices of 5.1 and 4.9 for the fluoro and methoxy analogs respectively.

MCF-7 IC50
Head-to-head
4.7 µM (vs 8.1 µM 6-F, 10.8 µM 6-OMe)
Reported lower IC50 in breast cancer cell model
MTT, 48h; selectivity index 8.3 vs MCF-10A
Antiproliferative MCF-7 Breast cancer

Predicted Physicochemical and Drug-Likeness Profile

The 6-chloro derivative presents a calculated logP of 1.8 and a topological polar surface area (tPSA) of 101.2 Ų, placing it within the optimal oral drug-likeness space (Lipinski, Veber). Compared to the 8-trifluoromethoxy analog (logP = 2.9, tPSA = 89.5 Ų), the 6-chloro compound offers a 1.1 log unit reduction in lipophilicity, correlating with lower predicted hERG affinity and reduced phospholipidosis risk [1]. The methylsulfonyl group contributes a polar surface area of 34.4 Ų, identical across the series, but the C6 chlorine (van der Waals volume 12.0 ų) is intermediate between fluorine (5.8 ų) and the trifluoromethoxy group (25.3 ų), providing a balanced steric profile for kinase pocket occupancy without the excessive bulk that impairs the 8-substituted analogs.

Drug-likeness
Class-level
logP 1.8, tPSA 101.2 Ų (vs 2.9, 89.5 for 8-OCF3)
Favorable computed solubility and low predicted cardiotoxicity risk
QikProp; OPLS4; single-source prediction
Drug-likeness Lipinski Physicochemical properties

Caveat: Limited High-Strength Differential Evidence

It must be noted that direct head-to-head experimental data for (6-chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone versus its closest analogs are currently restricted to a single published study on EGFR-targeted anticancer activity [1]. No independent replication data, in vivo pharmacokinetic comparisons, or selectivity profiling against off-target kinases (e.g., HER2, VEGFR2) are available in the primary literature as of 2026. Procurement decisions should weigh this limited evidential depth against the compound's demonstrated superiority within the available dataset. Researchers are advised to request vendor-provided certificates of analysis confirming >95% purity by HPLC and identity verified by 1H-NMR and HRMS before use in critical assays.

Data Depth
Data to verify
Single-study data; no independent replication, in vivo PK, or broad selectivity profiling
Procurement should consider limited evidential breadth
Literature survey 2026; vendor CoA recommended
Data availability Evidence quality Procurement caveat

High-Value Research and Industrial Applications


EGFR-Targeted Drug Discovery in Breast Cancer Models

Based on its 87.5% EGFR-TK inhibition and MCF-7 IC50 of 4.7 µM, this compound is optimally deployed as a starting point for hit-to-lead optimization in ER+/HER2- breast cancer programs [1]. Its 1.7–2.3-fold potency margin over the 6-fluoro and 6-methoxy congeners makes it the preferred analog for establishing baseline SAR and for co-crystallization trials with the EGFR kinase domain.

Chemical Probe for Halogen-Bonding SAR Studies

The 6-chloro substituent engages in a specific halogen-bond interaction with the Met769 backbone carbonyl that is absent in the fluoro and methoxy analogs [1]. This makes the compound a valuable chemical probe for systematically dissecting halogen-bond contributions to kinase-inhibitor binding energetics, particularly in kinase selectivity panel screens where the fluoro and methoxy controls are run in parallel.

In Vitro Selectivity Profiling: Cancer vs Normal Cells

With a selectivity index of 8.3 against MCF-10A normal breast epithelial cells, this compound outperforms its nearest analogs (selectivity indices of 5.1 and 4.9) [1]. This differential therapeutic window positions it as the compound of choice for mechanistic studies investigating cancer-cell-specific cytotoxicity mechanisms, including ROS induction and apoptosis pathway activation, where minimizing off-target effects on normal cells is critical for data interpretation.

Computational Chemistry and Pharmacophore Modeling

The high-quality docking data (Glide score -9.2 kcal/mol; MM/GBSA -52.4 kcal/mol in PDB 1M17) and well-characterized binding pose [1] establish this compound as a reference ligand for pharmacophore model generation and virtual screening campaigns targeting the EGFR ATP-binding site. The availability of experimental IC50 data for correlation with docking scores further strengthens its utility as a training set compound for machine-learning-based affinity prediction models.

Application
Selection Property
Validation Focus
EGFR kinase inhibition studies in breast cancer cell models
Target engagement and antiproliferative potency
EGFR-TK enzyme and MCF-7 cell-based assays
Halogen-bonding SAR probe for kinase inhibitor design
6-Chloro halogen-bond interaction with Met769
Molecular docking and crystallography trials
Cancer-cell selectivity profiling
Differential cytotoxicity between cancer and normal cells
MCF-7 vs MCF-10A selectivity index assays
Computational pharmacophore modeling
High-quality docking scores and binding energetics
Pharmacophore generation and ML affinity predictions
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